molecular formula C17H16O B289791 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one

2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one

Cat. No. B289791
M. Wt: 236.31 g/mol
InChI Key: MAQRNLPENPENIM-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one, also known as chalcone, is a naturally occurring chemical compound found in many plants. It is a member of the chalcone family, which includes flavonoids and isoflavonoids. Chalcones have been studied extensively for their various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it is believed to exert its effects through various signaling pathways, including the NF-kappaB and PI3K/Akt pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. Additionally, it has been shown to reduce the levels of inflammatory markers such as C-reactive protein and interleukin-6.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in experiments. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in experiments. However, one limitation of using 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many possible future directions for research on 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammatory diseases. Another possible direction is to investigate its mechanism of action in more detail, in order to better understand its biological effects. Additionally, it may be useful to investigate the effects of 2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one in combination with other compounds, in order to determine whether it has synergistic effects with other therapeutic agents.

Synthesis Methods

2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one can be synthesized through a Claisen-Schmidt condensation reaction between acetophenone and p-methylbenzaldehyde in the presence of a base catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)-1-phenyl-2-propen-1-one has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O/c1-13-8-10-15(11-9-13)12-14(2)17(18)16-6-4-3-5-7-16/h3-12H,1-2H3/b14-12+

InChI Key

MAQRNLPENPENIM-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/C(=O)C2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)C=C(C)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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